An In-depth Technical Guide to tert-Butyl Formate: Chemical Properties and Structure
An In-depth Technical Guide to tert-Butyl Formate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of tert-butyl formate. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.
Executive Summary
tert-Butyl formate (TBF), also known by its IUPAC name tert-butyl methanoate, is the ester formed from formic acid and tert-butyl alcohol.[1][2] It is a colorless liquid with a characteristic fruity odor, utilized as a solvent and a reagent in organic synthesis.[1] Notably, it is also a known degradation product of the gasoline additive methyl tert-butyl ether (MTBE), making its environmental and toxicological properties a subject of interest.[3][4] This document details its physicochemical properties, spectroscopic signature, reactivity profile, and relevant experimental procedures.
Molecular Structure and Identification
tert-Butyl formate consists of a central carbonyl group bonded to a hydrogen atom on one side and an oxygen atom on the other. This oxygen is, in turn, attached to a bulky tert-butyl group. The steric hindrance imparted by the tert-butyl group significantly influences the ester's reactivity, particularly its hydrolysis mechanism.
// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; C2 [label="C"]; C3 [label="CH₃"]; C4 [label="CH₃"]; C5 [label="CH₃"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Define structure H1 -- C1 [label=""]; C1 -- O1 [label="", style=double]; C1 -- O2 [label=""]; O2 -- C2 [label=""]; C2 -- p1 [dir=none]; C2 -- p2 [dir=none]; C2 -- p3 [dir=none]; p1 -- C3 [label=""]; p2 -- C4 [label=""]; p3 -- C5 [label=""];
// Rank constraints for layout {rank=same; H1; O1;} {rank=same; C1;} {rank=same; O2;} {rank=same; C2;} {rank=same; C3; C4; C5;} } caption: "Molecular Structure of tert-Butyl Formate"
Table 1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 762-75-4 | [2][3] |
| EC Number | 212-105-0 | [3] |
| Molecular Formula | C₅H₁₀O₂ | [1][3][5] |
| Molecular Weight | 102.13 g/mol | [5] |
| SMILES | CC(C)(C)OC=O | [1][5] |
| InChI | InChI=1S/C5H10O2/c1-5(2,3)7-4-6/h4H,1-3H3 | [1][5] |
| InChIKey | RUPAXCPQAAOIPB-UHFFFAOYSA-N |[1][5] |
Physicochemical Properties
tert-Butyl formate is a volatile and highly flammable liquid. Its physical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Appearance | Colorless liquid | Ambient | [1] |
| Boiling Point | 82-83 °C | 1 atm | [5] |
| Density | 0.872 g/mL | 25 °C | [5] |
| Refractive Index (n_D) | 1.379 | 20 °C | |
| Flash Point | -9 °C | Closed Cup | [5] |
| Solubility | Soluble in organic solvents, less soluble in water | - |[1] |
Spectroscopic Data
The structural features of tert-butyl formate give rise to a distinct spectroscopic signature.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Values |
|---|---|
| ¹H NMR | Two distinct signals are expected: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the formyl proton. |
| δ ≈ 1.4-1.5 ppm (s, 9H, -C(CH₃)₃) | |
| δ ≈ 8.0-8.1 ppm (s, 1H, -CHO) | |
| ¹³C NMR | Three signals are expected: one for the methyl carbons, one for the quaternary carbon of the tert-butyl group, and one for the carbonyl carbon. |
| δ ≈ 28 ppm (-C(CH₃)₃) | |
| δ ≈ 74 ppm (-C(CH₃)₃) | |
| δ ≈ 161 ppm (C=O) | |
| Infrared (IR) | Strong C=O stretch characteristic of esters. C-H stretches and bends for the alkyl groups. |
| ~2980 cm⁻¹ (C-H stretch, sp³) | |
| ~1725 cm⁻¹ (C=O stretch, strong) | |
| ~1150-1200 cm⁻¹ (C-O stretch) | |
| Mass Spec (EI) | The molecular ion peak (m/z 102) may be weak. The base peak is typically from the stable tert-butyl cation. |
| m/z = 57 ([C(CH₃)₃]⁺, base peak) | |
| m/z = 59 |
| | m/z = 41 |
Note: NMR chemical shifts are approximate and can vary based on the solvent used. IR frequencies are typical ranges for the functional groups.
Reactivity and Stability
Hydrolysis
tert-Butyl formate is stable under standard conditions but undergoes hydrolysis in aqueous environments, a reaction that can be catalyzed by both acid and base.[1] The hydrolysis yields tert-butyl alcohol and formic acid.
Equation: HCOOC(CH₃)₃ + H₂O ⇌ HCOOH + (CH₃)₃COH
The kinetics of this hydrolysis have been studied, showing dependence on pH and temperature. At neutral pH (5-7) and 22°C, the half-life is approximately 5 days.[6] However, under acidic conditions (pH=2) at 4°C, the half-life shortens dramatically to about 6 hours.[6] In basic conditions (pH=11) at 22°C, the half-life is only 8 minutes.[6]
Unlike many other tert-butyl esters which hydrolyze via an AAL1 mechanism (cleavage of the alkyl-oxygen bond) due to the stability of the tert-butyl carbocation, tert-butyl formate is believed to primarily undergo acid-catalyzed hydrolysis via an AAC2 mechanism. This involves acyl-oxygen bond cleavage following a rate-limiting bimolecular addition of water, a pathway favored by the high reactivity of the formyl group.
Use in Synthesis
tert-Butyl formate serves as a reagent in various chemical transformations. It can be used in the direct carbonylation of benzyl halides in the presence of a rhodium catalyst.[7] It also finds application as a solvent in organic synthesis.[1]
Experimental Protocols
Synthesis of tert-Butyl Formate via Esterification
This protocol describes a general method for the synthesis of tert-butyl esters, adapted for tert-butyl formate. The direct Fischer esterification of tert-butyl alcohol is often inefficient due to the steric hindrance of the alcohol and its propensity to eliminate to form isobutene under strong acid conditions. A common alternative involves reacting the alcohol with an activated form of formic acid or using a strong, non-nucleophilic acid catalyst under controlled conditions.
Materials and Equipment:
-
Formic acid (≥95%)
-
tert-Butyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl alcohol (1.0 eq), formic acid (1.1 eq), and a catalytic amount of DMAP (0.05 eq).
-
Solvent Addition: Dissolve the components in anhydrous dichloromethane (approx. 5-10 mL per gram of tert-butyl alcohol).
-
Coupling Agent Addition: Cool the flask in an ice bath to 0 °C. In a separate beaker, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Reaction: Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Incubation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Workup - Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a colorless oil. For high purity, the product can be purified by fractional distillation under atmospheric pressure (b.p. 82-83 °C).
Safety and Handling
tert-Butyl formate is a hazardous chemical requiring appropriate safety precautions.
Table 4: GHS Hazard Information
| Classification | Code | Description | Reference |
|---|---|---|---|
| Flammable Liquids | H225 | Highly flammable liquid and vapor | [5][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[5][8] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8]
-
Ground/bond container and receiving equipment to prevent static discharge.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CAS 762-75-4: tert-Butyl formate | CymitQuimica [cymitquimica.com]
- 3. tert-Butyl formate - Wikipedia [en.wikipedia.org]
- 4. Formic acid, 1,1-dimethylethyl ester [webbook.nist.gov]
- 5. CN103787973A - Preparation method for tert-butyl formate - Google Patents [patents.google.com]
- 6. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 7. tert-Butyl formate 99 762-75-4 [sigmaaldrich.com]
- 8. tert-Butyl Formate | C5H10O2 | CID 61207 - PubChem [pubchem.ncbi.nlm.nih.gov]
